The Core of Microphysiological Systems: A Technical Guide for Advancing Drug Discovery
The Core of Microphysiological Systems: A Technical Guide for Advancing Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Microphysiological systems (MPS), often referred to as "organs-on-a-chip," represent a paradigm shift in preclinical drug development and disease modeling. These in vitro platforms are engineered to recapitulate the complex, multi-cellular, and dynamic microenvironments of human organs, offering a more physiologically relevant alternative to traditional 2D cell cultures and animal models.[1][2][3][4][5] By providing a window into human-specific biological processes, MPS technology holds the promise of improving the predictive power of preclinical studies, thereby reducing the time, cost, and ethical concerns associated with drug development.[1][2] This guide delves into the core technical aspects of MPS, providing insights into their design, experimental application, and the data they generate.
I. Fundamental Principles and Design of Microphysiological Systems
At their core, microphysiological systems are sophisticated cell culture devices that integrate microfabrication and tissue engineering to create functional mimics of human tissues and organs.[6] Key design features aim to replicate the in vivo environment by incorporating:
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3D Cellular Architecture: Cells are cultured in a three-dimensional arrangement that promotes physiologically relevant cell-cell and cell-matrix interactions, which are often lost in conventional 2D cultures.
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Multi-cellular Complexity: MPS platforms can co-culture multiple cell types, including primary cells or stem-cell derived cells, to better represent the cellular diversity of an organ.[2]
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Dynamic Microenvironment: Microfluidic channels are used to continuously perfuse the cell cultures with media, mimicking blood flow and providing nutrients, removing waste products, and introducing mechanical cues like shear stress.[2][7]
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Tissue-Tissue Interfaces: Many systems are designed to model the interaction between different tissues, such as the gut-liver axis or the blood-brain barrier.[5]
These design elements allow for the recreation of key physiological and pathophysiological responses, making MPS valuable tools for studying both healthy and diseased states.[4]
II. Quantitative Data and Performance Metrics
The utility of a microphysiological system is determined by its ability to generate reproducible and predictive data. Below are tables summarizing typical quantitative data and performance metrics that can be obtained from MPS experiments.
Table 1: Common Cellular and Tissue-Level Readouts
| Parameter | Method | Typical Units | Significance |
| Cell Viability | Live/Dead Staining (e.g., Calcein AM/EthD-1) | % viable cells | Assesses the health of the cell culture over time and in response to stimuli. |
| Barrier Function | Transepithelial Electrical Resistance (TEER) | Ω·cm² | Measures the integrity of epithelial or endothelial barriers. |
| Protein Secretion | ELISA, Mass Spectrometry | pg/mL or ng/mL | Quantifies the secretion of biomarkers, cytokines, or metabolic products. |
| Gene Expression | qPCR, RNA-Seq | Fold Change | Evaluates changes in cellular function and response at the transcriptional level. |
| Enzyme Activity | Substrate-based assays | U/mg protein | Measures the metabolic capacity of the tissue construct (e.g., CYP450 activity in liver models). |
Table 2: Pharmacokinetic and Pharmacodynamic (PK/PD) Parameters
| Parameter | Method | Typical Units | Significance |
| Drug Absorption | LC-MS/MS analysis of media from basolateral channel | % absorbed | Quantifies the transport of a drug across a biological barrier (e.g., intestinal epithelium). |
| Drug Metabolism | LC-MS/MS analysis of parent drug and metabolites | % metabolized | Determines the rate and extent of drug metabolism by the tissue construct. |
| Drug Efficacy | Biomarker analysis, functional assays | IC50, EC50 | Assesses the therapeutic effect of a drug on the target tissue. |
| Drug Toxicity | Cell viability assays, biomarker release (e.g., LDH) | LD50, TC50 | Evaluates the potential for drug-induced toxicity in a human-relevant system. |
III. Experimental Protocols and Workflows
The following sections provide an overview of common experimental protocols used in conjunction with microphysiological systems.
A. General Experimental Workflow for a Multi-Organ MPS Study
This workflow outlines the key steps involved in conducting a drug metabolism and toxicity study using a linked intestine-liver MPS.
Caption: A generalized workflow for a multi-organ MPS experiment.
B. Detailed Protocol for Assessing Intestinal Absorption
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Cell Culture: Co-culture Caco-2 and HT-29 cells on a permeable membrane insert within the intestinal chamber of the MPS.[1] Culture for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
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Barrier Integrity Assessment: Measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the intestinal barrier. Values should typically exceed 200 Ω·cm².
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Dosing: Introduce the test compound dissolved in culture medium to the apical side of the intestinal chamber.
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Sampling: At predetermined time points, collect samples from the basolateral chamber.
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Analysis: Quantify the concentration of the parent compound in the basolateral samples using a validated analytical method such as LC-MS/MS.
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Calculation: Determine the apparent permeability coefficient (Papp) to quantify the rate of absorption.
C. Detailed Protocol for Evaluating Hepatic Metabolism and Toxicity
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Cell Culture: Culture primary human hepatocytes or iPSC-derived hepatocytes in the liver chamber of the MPS. Allow cells to form 3D spheroids to enhance liver-specific functions.
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Compound Introduction: Introduce the test compound directly to the liver chamber or via the perfusate from an upstream intestinal chamber.
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Sampling: Collect media samples from the liver chamber at various time points.
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Metabolism Analysis: Analyze the samples for the disappearance of the parent drug and the appearance of metabolites using LC-MS/MS.
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Toxicity Assessment: At the end of the experiment, perform cell viability assays (e.g., measuring ATP content or LDH release) and measure liver-specific biomarkers (e.g., albumin secretion, urea (B33335) production) to assess potential hepatotoxicity.
IV. Signaling Pathways and Mechanistic Insights
MPS platforms are powerful tools for elucidating the mechanisms of drug action and toxicity. The ability to maintain a physiologically relevant cellular environment allows for the study of complex signaling pathways.
A. Investigating Drug-Induced Liver Injury (DILI)
The following diagram illustrates a simplified signaling pathway that can be investigated using a liver MPS to understand mechanisms of DILI.
Caption: A simplified signaling cascade in drug-induced liver injury.
V. The Future of Drug Development with MPS
Microphysiological systems are poised to revolutionize many aspects of drug discovery and development.[2] Their applications span from early-stage target identification and validation to preclinical safety and efficacy assessment.[2] Furthermore, the use of patient-derived cells in MPS opens up the possibility of personalized medicine, where drug responses can be predicted on an individual basis.[5]
While challenges related to standardization, throughput, and regulatory acceptance remain, the continuous advancements in MPS technology are paving the way for their broader adoption.[7][8] The integration of MPS data with computational modeling and quantitative systems pharmacology will further enhance their predictive power, ultimately leading to the development of safer and more effective medicines.[9][10]
References
- 1. An Intestine/Liver Microphysiological System for Drug Pharmacokinetic and Toxicological Assessment [jove.com]
- 2. Microphysiological systems in early stage drug development: Perspectives on current applications and future impact [jstage.jst.go.jp]
- 3. Microphysiological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Microphysiological systems | NC3Rs [nc3rs.org.uk]
- 5. fda.gov [fda.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Microphysiological systems: What it takes for community adoption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recommendations on fit-for-purpose criteria to establish quality management for microphysiological systems and for monitoring their reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of the microphysiology systems database for experimental ADME-Tox and disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. optin.pitt.edu [optin.pitt.edu]
